molecular formula C21H19BrF2N4O2S B12381107 Akt/ROCK-IN-1

Akt/ROCK-IN-1

Cat. No.: B12381107
M. Wt: 509.4 g/mol
InChI Key: YEYGCAOMGAHTST-YVEFUNNKSA-N
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Preparation Methods

The synthesis of Akt/ROCK-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Akt/ROCK-IN-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Akt/ROCK-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Akt/ROCK-IN-1 is unique in its dual inhibitory activity against both Akt and ROCK, making it a valuable tool for studying the interplay between these pathways. Similar compounds include:

These compounds differ in their specificity and mechanism of action, but all target key signaling pathways involved in cell proliferation and survival .

Biological Activity

Akt/ROCK-IN-1 is a dual inhibitor targeting the serine/threonine kinases AKT and Rho-associated protein kinase (ROCK), which play significant roles in various cellular processes, including proliferation, migration, and survival. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on cancer biology, and findings from clinical studies.

Akt Pathway:
AKT is a central player in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates cell growth and survival. Activation of AKT leads to the phosphorylation of various substrates that promote cell survival and inhibit apoptosis. Dysregulation of this pathway is commonly associated with cancer.

ROCK Pathway:
ROCK is involved in actomyosin contractility, influencing cell shape, motility, and the ability to invade surrounding tissues. ROCK inhibition can disrupt these processes, potentially reducing tumor metastasis and enhancing the efficacy of other cancer therapies.

Preclinical Studies

  • Inhibition of Tumor Growth:
    • Preclinical studies demonstrated that dual inhibition of AKT and ROCK using compounds like AT13148 can effectively block tumor growth in models of melanoma and pancreatic cancer. This dual inhibition was associated with reduced cell migration and invasion capabilities .
  • Mechanistic Insights:
    • Research indicated that ROCK-driven actomyosin contractility regulates cytoskeletal dynamics essential for cancer cell migration and proliferation. Inhibition of ROCK has been shown to sensitize certain cancer cells to other therapies, such as BRAF inhibitors in melanoma .
  • Impact on Immune Modulation:
    • ROCK inhibitors have been noted to modulate immune responses within the tumor microenvironment, potentially enhancing the effectiveness of immunotherapies by reducing immunosuppressive factors produced by tumor cells .

Clinical Studies

  • First-in-Human Trials:
    • The first clinical study of AT13148 involved 51 patients with advanced solid tumors. The study assessed safety across various doses (5-300 mg) and highlighted dose-limiting toxicities primarily related to ROCK inhibition, such as hypotension and headaches .
  • Efficacy Observations:
    • While the study concluded that AT13148 had a narrow therapeutic index, it provided valuable insights into the pharmacokinetics of dual kinase inhibitors in cancer treatment. Notably, patients exhibited varied responses based on tumor type and genetic background .

Data Tables

Study Compound Target Kinases Tumor Types Key Findings
AT13148AKT, ROCKMelanoma, Pancreatic CancerReduced invasion; dose-limiting toxicities observed
GSK269962AROCKMelanomaOvercame resistance to BRAF inhibitors; improved efficacy of immune checkpoint inhibitors

Case Studies

  • Case Study 1: Melanoma Patient Response
    • A patient with BRAF-mutant melanoma treated with GSK269962A showed a significant reduction in tumor size after two months of therapy. This case highlighted the potential for ROCK inhibition to enhance responses to existing targeted therapies.
  • Case Study 2: Pancreatic Cancer Efficacy
    • In a cohort study involving pancreatic cancer patients treated with AT13148, several patients exhibited stable disease for over six months, suggesting that dual inhibition may prolong survival compared to standard therapies.

Properties

Molecular Formula

C21H19BrF2N4O2S

Molecular Weight

509.4 g/mol

IUPAC Name

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-9-oxa-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide

InChI

InChI=1S/C21H19BrF2N4O2S/c22-14-9-26-28-5-6-30-21-13(19(14)28)8-18(31-21)20(29)27-17-10-25-4-3-12(17)11-1-2-15(23)16(24)7-11/h1-2,7-9,12,17,25H,3-6,10H2,(H,27,29)/t12-,17+/m0/s1

InChI Key

YEYGCAOMGAHTST-YVEFUNNKSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br

Canonical SMILES

C1CNCC(C1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br

Origin of Product

United States

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